dafadine B
Description
Dafadine A is a synthetic small molecule identified as a specific inhibitor of DAF-9, a cytochrome P450 enzyme critical for the biosynthesis of dafachronic acids (DAs) in nematodes. DAs are steroid hormones that bind to the nuclear hormone receptor DAF-12, regulating developmental transitions, lipid metabolism, and stress responses. In Caenorhabditis elegans, dafadine A inhibits DAF-9, blocking Δ7-DA production and inducing dauer formation, a stress-resistant larval stage . In parasitic nematodes like Haemonchus contortus, dafadine A (100 μM) reduces endogenous Δ7-DA levels by 60–70%, significantly impairing larval exsheathment and development from L3 to L4 stages . Mechanistically, dafadine A disrupts glycerophospholipid metabolism (e.g., reducing PC(15:020:4) and PI(15:020:4)) and activates a negative feedback loop that suppresses fat degradation, promoting lipid accumulation . Its specificity for DAF-9 has been validated in multiple models, though off-target effects on mammalian CYP27A1 have also been reported .
Properties
Molecular Formula |
C21H19ClFN3O3 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H19ClFN3O3/c22-18-11-16(23)1-2-20(18)28-13-17-12-19(25-29-17)21(27)26-9-5-15(6-10-26)14-3-7-24-8-4-14/h1-4,7-8,11-12,15H,5-6,9-10,13H2 |
InChI Key |
DXBZYDLDLSGUDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Findings:
Specificity and Efficacy: Dafadine A exhibits high specificity for DAF-9 compared to ketoconazole, a broad-spectrum CYP450 inhibitor. While both reduce DA synthesis, dafadine A (100 μM) achieves a more pronounced DA suppression (60–70% vs. ~30% for ketoconazole) . In contrast, Δ4-dafachronic acid (1 µM) bypasses DAF-9 inhibition by directly activating DAF-12, rescuing developmental defects caused by dafadine A .
Lipid Metabolic Pathways :
- Dafadine A uniquely alters odd-chain fatty acid-containing lipids (e.g., DG(15:018:1), TG(15:010:0_18:2)), which are rare in C. elegans but critical in H. contortus for developmental signaling .
- Δ4-DA restores glycerophospholipid levels (e.g., PC(15:0_20:4)) disrupted by dafadine A, confirming DA-DAF-12’s role in lipid homeostasis .
In zebrafish, dafadine A induces diapause-like arrest, suggesting conserved roles for CYP450 inhibitors in developmental timing across phyla .
Off-Target Effects :
- Dafadine A inhibits mammalian CYP27A1, a vitamin D3-metabolizing enzyme, at IC₅₀ = 5 µM . This contrasts with its nematode-specific developmental effects, underscoring the need for species-specific dosing.
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for studying Dafadine B’s biochemical mechanisms?
- Research questions must be specific, measurable, and open-ended to guide hypothesis-driven investigations. For example:
- "How does this compound modulate [specific enzyme/pathway] in vitro?"
- "What are the dose-response relationships of this compound in [cell line/animal model]?"
Q. What experimental design considerations are critical for initial this compound studies?
- Define controls (positive/negative), replicates , and blinding protocols to minimize bias .
- Select appropriate models (e.g., cell lines vs. in vivo) based on the research question. For pharmacokinetics, prioritize assays like HPLC or mass spectrometry for metabolite profiling .
- Include a pilot study to optimize parameters (e.g., concentration ranges, exposure time) .
Q. How can researchers conduct a robust literature review to contextualize this compound findings?
- Use databases like PubMed, Scopus, or specialized chemistry repositories (excluding non-peer-reviewed sources like BenchChem).
- Map contradictions in existing data (e.g., conflicting IC50 values) and identify gaps (e.g., unexplored off-target effects) .
- Cite primary sources and distinguish between peer-reviewed studies and preprints .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound data across studies?
- Perform meta-analysis to compare variables such as:
| Variable | Study A Result | Study B Result | Potential Confounder |
|---|---|---|---|
| IC50 (nM) | 50 ± 5 | 120 ± 10 | Assay temperature |
| Bioavailability | 22% | 8% | Animal model species |
- Use Benjamini-Hochberg correction to control false discovery rates when testing multiple hypotheses .
- Replicate experiments under standardized conditions and publish negative results to reduce bias .
Q. What statistical methodologies are recommended for analyzing this compound’s dose-response relationships?
- Apply nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Validate with bootstrapping for confidence intervals .
- For omics data (e.g., transcriptomics), use pathway enrichment analysis and adjust for multiple comparisons .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological relevance .
Q. How can researchers optimize this compound’s experimental protocols for reproducibility?
- Document detailed protocols (e.g., buffer compositions, incubation times) in supplementary materials .
- Use inter-laboratory validation to confirm findings. For example:
Lab 1: IC50 = 55 nM (95% CI: 50–60)
Lab 2: IC50 = 58 nM (95% CI: 53–63)
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Ethical and Methodological Pitfalls
Q. What ethical guidelines apply to this compound research involving animal models?
- Justify animal use via the 3Rs framework (Replacement, Reduction, Refinement) .
- Obtain ethics committee approval and disclose conflicts of interest (e.g., funding sources) .
Q. How should researchers address non-reproducible this compound results?
- Audit potential sources of error:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
